1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol
Description
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 2-amino-1,1-difluoroethyl substituent. The compound’s structure combines a hydroxyl group on the cyclohexane ring with an ethyl chain containing both amino and difluoro groups.
Properties
IUPAC Name |
1-(2-amino-1,1-difluoroethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10,6-11)7(12)4-2-1-3-5-7/h12H,1-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDKCUDGCSMYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CN)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high efficiency and product quality. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclohexane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(2-Amino-1,1-difluoroethyl)cyclohexanone.
Reduction: Formation of 1-(2-Amino-1,1-difluoroethyl)cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and biological activities of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol with related cyclohexanol derivatives:
Key Observations:
- Electronic Effects : The target compound’s difluoroethyl group introduces strong electron-withdrawing effects, contrasting with Venlafaxine’s electron-donating methoxyphenyl group. This may influence receptor binding or metabolic stability .
- Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups in the target compound provide hydrogen-bonding sites, similar to Venlafaxine and tramadol, which utilize such interactions for CNS activity .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Venlafaxine | Tramadol | 1-(6-Chloroindazol-4-yl)cyclohexanol |
|---|---|---|---|---|
| Molecular Weight | 178.22 | 277.40 | 263.38 | 248.70 |
| logP (Estimated) | ~1.5 (moderate lipophilicity) | ~2.8 | ~2.5 | ~3.0 |
| Hydrogen Bond Donors | 2 (-OH, -NH2) | 1 (-OH) | 1 (-OH) | 1 (-OH) |
| Fluorine Content | 2 F atoms | 0 | 0 | 1 Cl atom (not F) |
- Metabolic Stability : The difluoroethyl group may reduce oxidative metabolism compared to Venlafaxine’s ethyl chain, extending half-life .
- Stereochemical Influence : Tramadol’s trans-isomer exhibits 3x higher analgesic activity than the cis-isomer, underscoring the importance of stereochemistry in the target compound if applicable .
Biological Activity
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activity. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including binding affinity to receptors and metabolic stability. This article reviews the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexanol backbone with an amino group and a difluoroethyl substituent. The fluorine atoms can significantly influence the compound's lipophilicity and hydrogen-bonding capabilities, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoroethyl group enhances the compound's binding affinity to specific receptors or enzymes, potentially leading to altered biological responses.
| Mechanism | Description |
|---|---|
| Receptor Binding | Enhanced affinity due to fluorine substitution |
| Enzyme Interaction | Possible modulation of enzyme activity |
| Lipophilicity | Improved membrane permeability |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies have shown that fluorinated compounds can exhibit increased antibacterial properties when compared to their non-fluorinated counterparts. This may be due to improved membrane penetration and interaction with bacterial enzymes.
- Anticancer Potential : Preliminary studies suggest that this compound may affect cancer cell proliferation by modulating specific signaling pathways, although detailed investigations are still needed.
Case Studies
Several case studies have explored the biological activity of fluorinated compounds similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial effects of a series of difluoromethylated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with a difluoroethyl group exhibited a significant reduction in bacterial growth compared to controls.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that certain difluoromethylated derivatives could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases.
Research Findings
Recent findings highlight the importance of fluorine in enhancing the biological profile of organic compounds:
- Increased Binding Affinity : Research has shown that fluorinated compounds often display higher binding affinities for target proteins due to their unique electronic properties.
- Improved Pharmacokinetics : Compounds containing difluoromethyl groups have been reported to exhibit better absorption and distribution characteristics in vivo.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol, and what reaction conditions are critical for high yield?
The synthesis typically involves two key steps: fluorination of a cyclohexanol precursor and subsequent introduction of the amino group. For fluorination, trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source like tetrabutylammonium fluoride (TBAF) can achieve selective difluorination at the ethyl position . Amination may employ reductive amination using ethylamine derivatives under hydrogenation or catalytic conditions. Strict temperature control (e.g., 0–5°C for fluorination, 25–50°C for amination) and anhydrous solvents (THF, DMF) are critical to minimize side reactions and ensure high purity .
Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can identify the cyclohexanol backbone (e.g., hydroxyl proton at δ 1.5–2.5 ppm) and the difluoroethyl group (¹⁹F NMR for fluorine environments at δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₈H₁₄F₂NO⁺, exact mass 193.1018) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~3400 cm⁻¹ (O-H stretch) confirm amino and hydroxyl groups .
Q. What storage conditions are recommended to maintain the compound’s stability?
Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the amino and fluorine groups. Use amber glass vials to avoid light-induced degradation, particularly for the labile N-H and C-F bonds .
Advanced Research Questions
Q. How do the electron-withdrawing difluoro and amino groups influence the compound’s reactivity in nucleophilic substitution reactions?
The difluoroethyl group enhances electrophilicity at the β-carbon, making it susceptible to nucleophilic attack (e.g., by thiols or amines). Computational studies (DFT) reveal reduced electron density at the β-position due to fluorine’s inductive effects, which can be validated experimentally using kinetic assays with varying nucleophiles (e.g., NaN₃ in DMSO) . Contrastingly, the amino group may act as a directing group in ring-functionalization reactions .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from impurities or stereochemical variations. Researchers should:
- Perform chiral HPLC to isolate enantiomers and assess their individual activities .
- Use LC-MS to quantify trace impurities (e.g., unreacted precursors) that may interfere with assays .
- Validate results across multiple cell lines or enzymatic models to account for target specificity .
Q. How can regioselectivity in fluorination be controlled to avoid monofluoro byproducts?
Regioselectivity depends on the fluorinating agent and solvent polarity. For example, using TMSCF₃ in polar aprotic solvents (e.g., DMF) favors difluorination at the ethyl position due to stabilized transition states. Kinetic studies under varying temperatures (0°C vs. 25°C) and stoichiometric ratios (1:2 for precursor:fluorinating agent) can optimize selectivity .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like GABA receptors or kinases. Parameters include:
- Ligand Preparation : Protonation states of the amino and hydroxyl groups at physiological pH (e.g., -NH₂ vs. -NH₃⁺).
- Binding Free Energy : MM-PBSA calculations to estimate ΔG values for target-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
